Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the benzofuran ring with the piperazine ring and introducing the ethyl ester group through esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or sulfonates.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a benzofuran ring, a piperazine ring, and a sulfamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29N3O6S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O6S/c1-5-24(6-2)31(27,28)16-8-9-18-17(14-16)15(4)19(30-18)20(25)22-10-12-23(13-11-22)21(26)29-7-3/h8-9,14H,5-7,10-13H2,1-4H3 |
InChI Key |
MHSOHLQVDNISKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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